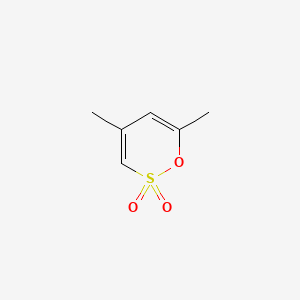
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide is a six-membered heterocyclic compound containing sulfur and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide can be synthesized through a two-step protocol involving the addition of sulfenes to enaminoketones followed by Cope elimination . The reaction typically involves the use of (1E,4E)-1-(dimethylamino)-5-arylpenta-1,4-dien-3-ones as starting materials. The regioselective addition of sulfenes to these enaminoketones forms the 1,2-oxathiine ring, which is then subjected to Cope elimination to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-1,2-oxathiine 2,2-dioxide involves its ability to undergo various chemical transformations, which can be exploited in different applications. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used .
Comparación Con Compuestos Similares
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide can be compared with other similar compounds in the 1,2-oxathiine family:
1,2-Oxathiine 2,2-dioxide: A general class of compounds with similar chemical properties but different substituents.
6-Styryl-1,2-oxathiine 2,2-dioxide: A derivative with a styryl group, which exhibits different reactivity and applications.
5,6-Diaryl substituted 1,2-oxathiine 2,2-dioxides:
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in distinct ways .
Propiedades
Número CAS |
4941-84-8 |
|---|---|
Fórmula molecular |
C6H8O3S |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
4,6-dimethyloxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H8O3S/c1-5-3-6(2)9-10(7,8)4-5/h3-4H,1-2H3 |
Clave InChI |
UHFWZYXXGGLZAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS(=O)(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


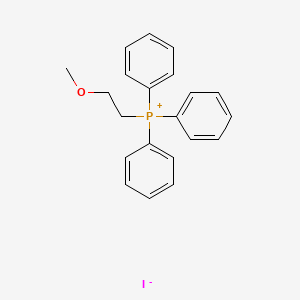
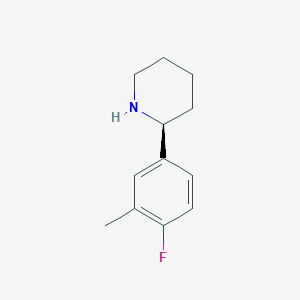
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)
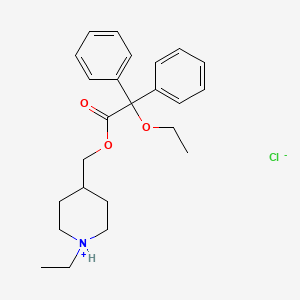

![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)

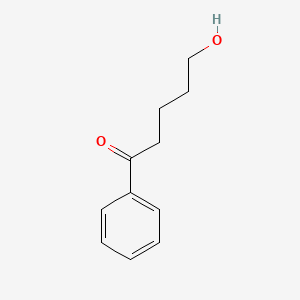

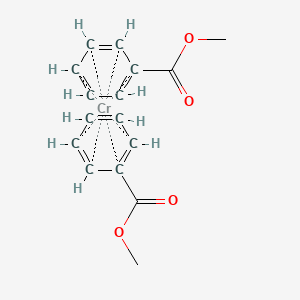
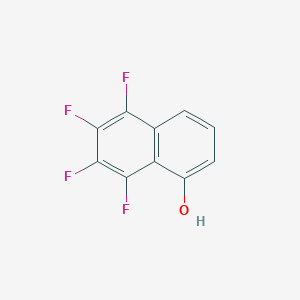
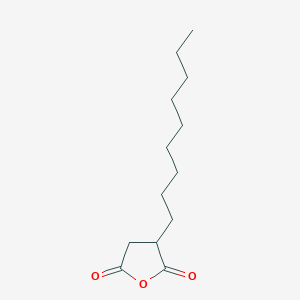
![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
